Product packaging for s-Triazine, 4,6-diamino-2-ethoxy-(Cat. No.:CAS No. 2827-44-3)

s-Triazine, 4,6-diamino-2-ethoxy-

Cat. No.: B3342658
CAS No.: 2827-44-3
M. Wt: 155.16 g/mol
InChI Key: BVZPBJHXLZKTKX-UHFFFAOYSA-N
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Description

Historical Development and Chemical Significance of Triazine Frameworks

The history of triazine chemistry is rich and dates back to being one of the oldest known organic compounds. researchgate.netglobalscitechocean.com The development of triazine-based compounds gained significant momentum in the mid-20th century, particularly with the discovery of their potent herbicidal properties in 1952 by J.R. Geigy, Ltd. researchgate.netdnsgb.com.ua This led to the widespread use of triazines in agriculture, with atrazine (B1667683) becoming a prominent example. researchgate.net

The chemical significance of the s-triazine framework lies in its remarkable versatility. The reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a key starting material, allows for the stepwise and controlled substitution with various nucleophiles. researchgate.netmdpi.comnih.gov This has enabled the synthesis of a vast library of s-triazine derivatives with diverse applications in pharmaceuticals, dyes, and materials science. ontosight.aiglobalscitechocean.com The symmetrical nature of the s-triazine core provides a unique platform for creating complex molecular architectures. nih.gov

Structural Homologies and Distinctions within Substituted s-Triazines

The properties of substituted s-triazines are heavily influenced by the nature of the groups attached to the triazine ring. For instance, the presence of amino groups, as seen in s-Triazine, 4,6-diamino-2-ethoxy-, contributes to the compound's basicity. ontosight.ai In contrast, the ethoxy group influences its solubility and reactivity. ontosight.ai

A comparison with other substituted s-triazines highlights these distinctions. For example, melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) contains three amino groups, making it a key precursor for commercial resins. wikipedia.org Cyanuric acid (1,3,5-triazine-2,4,6-triol), with its three hydroxyl groups, exhibits different chemical behavior. wikipedia.org The subject of this article, with its combination of both amino and an ethoxy group, represents a hybrid of these functionalities, suggesting a unique set of properties. ontosight.ai

The substitution pattern on the s-triazine ring is crucial. Asymmetrical substitution, where different functional groups are introduced, can lead to compounds with specific and desirable characteristics. nih.gov The synthesis of such asymmetrically substituted s-triazines often involves a stepwise reaction, taking advantage of the decreasing reactivity of the ring with each substitution. nih.gov

Current Research Landscape and Knowledge Gaps for s-Triazine, 4,6-diamino-2-ethoxy-

Current research on s-triazine derivatives is vibrant and expanding, with a significant focus on their potential applications in medicinal chemistry, including the development of anticancer, antimicrobial, and antiviral agents. globalscitechocean.comnih.govmdpi.comnih.gov The s-triazine scaffold is considered a "privileged structure" due to its frequent appearance in biologically active compounds. mdpi.comnih.gov

However, a specific search for research focused solely on s-Triazine, 4,6-diamino-2-ethoxy- reveals a comparative knowledge gap. While its chemical structure and basic properties are documented, extensive studies on its specific biological activities or applications appear to be limited. nih.gov The potential applications are often inferred from the general properties of the s-triazine class, such as its potential use as an intermediate in the synthesis of pharmaceuticals or agrochemicals. ontosight.ai

Further research is needed to fully elucidate the unique properties and potential of s-Triazine, 4,6-diamino-2-ethoxy-. This includes detailed investigations into its biological activity, reactivity in various chemical transformations, and potential for incorporation into novel materials. The existing body of knowledge on other s-triazine derivatives provides a strong foundation for such future studies.

Data Tables

Table 1: Physicochemical Properties of s-Triazine, 4,6-diamino-2-ethoxy-

PropertyValueSource
Molecular Formula C5H9N5O nih.gov
Molecular Weight 155.16 g/mol nih.gov
IUPAC Name 6-ethoxy-1,3,5-triazine-2,4-diamine nih.gov
CAS Number 2827-44-3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N5O B3342658 s-Triazine, 4,6-diamino-2-ethoxy- CAS No. 2827-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZPBJHXLZKTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182523
Record name s-Triazine, 4,6-diamino-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2827-44-3
Record name s-Triazine, 4,6-diamino-2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 4,6-diamino-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Mechanistic Considerations

Approaches to the Synthesis of 2-Alkoxy-4,6-diamino-s-Triazines

The synthesis of asymmetrically substituted s-triazines is a meticulously controlled process, leveraging the differential reactivity of the leaving groups on the triazine ring.

The primary precursor for the synthesis of most s-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine (TCT) , also known as cyanuric chloride. nih.govwikipedia.org This starting material is cost-effective and allows for the sequential and controlled substitution of its three chlorine atoms. nih.gov

For the synthesis of s-Triazine, 4,6-diamino-2-ethoxy-, the key reactants are:

Cyanuric Chloride (TCT): The foundational s-triazine ring structure.

An Ethoxide Source: Typically sodium ethoxide or ethanol (B145695) in the presence of a base, to introduce the alkoxy group.

An Amine Source: Commonly ammonia (B1221849) or an ammonium (B1175870) salt, to introduce the two amino groups.

The general approach involves a two-step sequential substitution. First, one chlorine atom is replaced by an ethoxy group, followed by the replacement of the remaining two chlorine atoms by amino groups. The order of these substitutions is critical; for the synthesis of O,N-type substituted s-triazines, the oxygen nucleophile (alkoxide) must be incorporated before the nitrogen nucleophile (amine). nih.govresearchgate.net It becomes significantly more difficult to substitute other nucleophiles onto the s-triazine ring once an amine group has been added. nih.govresearchgate.net

The sequential substitution of chlorine atoms on the TCT molecule is highly dependent on temperature control. nih.govresearchgate.net This temperature-dependent reactivity is the cornerstone of synthesizing asymmetrically substituted triazines.

First Substitution (Alkoxylation): The replacement of the first chlorine atom with an ethoxy group is typically conducted at low temperatures, generally between -20°C and 5°C. nih.govcsic.es For instance, reacting TCT with an alcohol like methanol (B129727) requires a temperature of 0°C to prevent double incorporation. nih.govsemanticscholar.org The reaction is carried out in the presence of a base, which acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃). nih.govmdpi.comderpharmachemica.com

Second and Third Substitutions (Amination): Following the formation of 2-ethoxy-4,6-dichloro-s-triazine, the subsequent replacement of the remaining two chlorine atoms with amino groups requires progressively higher temperatures. The second substitution can often be achieved at room temperature, while the final substitution may necessitate heating or reflux conditions (e.g., 75-80°C). nih.govresearchgate.netmdpi.com

Common solvents used in these syntheses include acetone, dioxane, tetrahydrofuran (B95107) (THF), and water, or mixtures thereof. nih.govmdpi.comderpharmachemica.com

Reaction StepTypical TemperatureCommon BasesRepresentative Solvents
First Substitution (Alkoxylation) 0–5 °CNaHCO₃, K₂CO₃Acetone, Water, Methanol
Second Substitution (Amination) Room TemperatureNaHCO₃, DIEA, TEAAcetone, THF, Water
Third Substitution (Amination) Elevated (e.g., 75–80 °C, Reflux)DIEA, K₂CO₃THF, Dioxane

Table 1: Typical Reaction Conditions for Sequential s-Triazine Synthesis. Data compiled from multiple sources. nih.govnih.govresearchgate.netsemanticscholar.orgmdpi.com

Optimizing the yield and ensuring the purity of the final product, s-Triazine, 4,6-diamino-2-ethoxy-, hinges on strict control over reaction parameters.

Temperature Control: Maintaining the designated temperature at each stage is crucial to prevent undesired side reactions, such as the double or triple substitution of the same nucleophile. nih.govsemanticscholar.org

Stoichiometry: Precise control of the molar ratios of reactants is essential for selective substitution.

Purification: After the reaction is complete, the product is often isolated by pouring the reaction mixture into crushed ice, causing the product to precipitate. semanticscholar.orgderpharmachemica.com Further purification can be achieved through recrystallization from appropriate solvents like ethanol or ethyl acetate. mdpi.com

Alternative Methods: Modern synthetic techniques such as microwave irradiation and ultrasonication have been shown to outperform conventional heating in some cases, offering improved yields and higher purity in shorter reaction times. mdpi.com

Investigation of Reaction Mechanisms for s-Triazine Core Formation

The synthesis of substituted s-triazines from TCT is governed by the principles of nucleophilic aromatic substitution (SNAr). csic.esnih.gov

The s-triazine ring is electron-deficient, making it susceptible to attack by nucleophiles. nih.gov The substitution process occurs via a stepwise mechanism where each subsequent substitution becomes more difficult. nih.govresearchgate.net

The introduction of a nucleophile, such as an ethoxy group, increases the electron density of the heterocyclic ring. This increased electron density deactivates the ring towards further nucleophilic attack, meaning a higher temperature is required to replace the next chlorine atom. nih.govresearchgate.net This decreasing reactivity allows for the selective, stepwise synthesis of tri-substituted triazines with different functional groups.

The general order of reactivity for nucleophilic substitution on the TCT ring under controlled temperature is:

First Substitution: Occurs readily at low temperatures (0–5 °C).

Second Substitution: Requires moderate temperatures (e.g., room temperature).

Third Substitution: Requires significantly higher temperatures (heating or reflux). nih.govresearchgate.net

In the context of synthesizing s-Triazine, 4,6-diamino-2-ethoxy-, the key mechanistic consideration is the chemoselectivity of the nucleophilic substitution. As established, it is synthetically advantageous to introduce the alkoxy group first. nih.govresearchgate.net

Derivatization Strategies for s-Triazine, 4,6-diamino-2-ethoxy-

The structure of s-triazine, 4,6-diamino-2-ethoxy-, also known as 6-ethoxy-1,3,5-triazine-2,4-diamine, offers two primary sites for chemical modification: the amino functional groups at the 4 and 6 positions and the ethoxy group at the 2 position. Current time information in Bangalore, IN. These sites allow for a variety of derivatization strategies to be employed, enabling the synthesis of a diverse library of compounds.

The amino groups on the s-triazine ring are nucleophilic and can readily react with a range of electrophilic reagents. This reactivity allows for the introduction of various substituents, thereby modifying the compound's physicochemical and biological properties.

N-Alkylation and N-Arylation:

The amino groups can undergo alkylation or arylation reactions. While direct alkylation with alkyl halides can be challenging due to the potential for multiple substitutions and side reactions, reductive amination provides a more controlled approach. More commonly, N-aryl derivatives are synthesized through coupling reactions. For instance, the microwave-assisted, one-pot synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines has been successfully developed, starting from cyanoguanidine, an aromatic aldehyde, and an arylamine. nih.gov This methodology could be adapted for the arylation of 4,6-diamino-2-ethoxy-s-triazine.

N-Acylation:

Acylation of the amino groups is a common strategy to introduce carbonyl functionalities. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives can exhibit different biological activities compared to the parent amine.

Reactions with Isocyanates and Isothiocyanates:

The amino groups can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions typically proceed under mild conditions and can be used to introduce a wide variety of substituents. For example, the reaction of diguanide with isocyanate esters in dimethylformamide at elevated temperatures yields hexahydro-4,6-di-imino-s-triazin-2-ones. rsc.org A similar reaction of 4,6-diamino-2-ethoxy-s-triazine with isocyanates would be expected to yield the corresponding urea derivatives.

Table 1: Examples of Amino Group Derivatization Reactions on s-Triazines Note: These examples are based on the reactivity of analogous s-triazine compounds and are illustrative of potential derivatization pathways for s-Triazine, 4,6-diamino-2-ethoxy-.

Reagent Reaction Type Potential Product Structure Reference
Aryl Halide (e.g., Bromobenzene) with Pd catalyst N-Arylation (Buchwald-Hartwig) N-Aryl-6-ethoxy-1,3,5-triazine-2,4-diamine nih.gov
Acetyl Chloride N-Acylation N-Acetyl-6-ethoxy-1,3,5-triazine-2,4-diamine Analogous to standard acylation
Phenyl Isocyanate Urea Formation N-(Phenylcarbamoyl)-6-ethoxy-1,3,5-triazine-2,4-diamine rsc.orgnih.gov

Exploration of Alkoxy Group Reactivity

The ethoxy group at the C-2 position of the s-triazine ring is generally less reactive than the amino groups towards electrophiles. However, it can undergo nucleophilic substitution or cleavage under specific conditions.

Nucleophilic Substitution:

The substitution of the ethoxy group by other nucleophiles is a key strategy for modifying the s-triazine core. The reactivity of the s-triazine ring towards nucleophilic substitution decreases as more electron-donating groups are attached. nih.gov Therefore, replacing the ethoxy group may require more forcing conditions compared to the substitution of a halogen on a triazine ring. The reaction of 2,4-dichloro-6-ethoxy-1,3,5-triazine (B97592) with amines can lead to the formation of 2-chloro-4-alkoxy-6-amino-1,3,5-triazines. mdpi.com This indicates that the ethoxy group can be retained while other positions are functionalized. However, it is also possible to displace the alkoxy group. For instance, a patent describes the ammonolysis of 2,4-di-(Y-O-)-6-(H)-1,3,5-triazines, where the ether groupings are replaced by amino or substituted amino groups in the presence of an acid catalyst. google.com

Ether Cleavage:

The ethoxy group can be cleaved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (SN2 mechanism), leading to the formation of a hydroxyl group at the C-2 position (2,4-diamino-1,3,5-triazin-2-ol) and ethyl halide. libretexts.orgmasterorganicchemistry.com The resulting 2-hydroxy-s-triazine can exist in tautomeric equilibrium with its keto form, 2,4-diamino-1,3,5-triazin-2(1H)-one.

Table 2: Examples of Alkoxy Group Reactions on s-Triazines Note: These examples are based on the reactivity of analogous s-triazine compounds and are illustrative of potential derivatization pathways for s-Triazine, 4,6-diamino-2-ethoxy-.

Reagent Reaction Type Potential Product Structure Reference
Ammonia (with acid catalyst) Nucleophilic Substitution 6-Amino-1,3,5-triazine-2,4-diamine (Melamine) google.com
Hydrobromic Acid (HBr) Ether Cleavage 2,4-Diamino-1,3,5-triazin-2-ol libretexts.orgmasterorganicchemistry.com
Hydroiodic Acid (HI) Ether Cleavage 2,4-Diamino-1,3,5-triazin-2-ol libretexts.orgmasterorganicchemistry.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to model the behavior of electrons and nuclei, providing insights into molecular stability, reactivity, and spectroscopic properties. researchgate.netmdpi.com For s-triazine derivatives, such studies often focus on how different substituents influence the electronic structure of the triazine ring. semanticscholar.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape. For a flexible molecule like s-Triazine, 4,6-diamino-2-ethoxy-, which has a rotatable ethoxy group, conformational analysis would be performed to identify the most stable conformer(s).

While specific optimized geometry data for this compound is not available, studies on similar 2,4-diamino-s-triazine derivatives have been conducted. For instance, X-ray crystallography on related compounds has been used to determine their solid-state structures, which can be compared with computationally optimized geometries. rsc.org Such analyses for s-Triazine, 4,6-diamino-2-ethoxy- would reveal the planarity of the triazine ring and the orientation of the amino and ethoxy substituents.

Frontier Molecular Orbital Theory Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and reactivity. researchgate.net

In studies of other s-triazine derivatives, the HOMO-LUMO gap is often calculated to assess their stability and potential as energetic materials. researchgate.net A smaller gap generally implies higher reactivity. For s-Triazine, 4,6-diamino-2-ethoxy-, an FMO analysis would map the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For example, in a study on isatin-s-triazine hydrazone derivatives, the HOMO and LUMO levels were found to be primarily distributed over the π-systems of the triazine and indolone moieties. mdpi.com

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using color-coding to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying sites susceptible to electrophilic or nucleophilic attack.

For s-Triazine, 4,6-diamino-2-ethoxy-, an MEP map would likely show negative potential around the nitrogen atoms of the triazine ring and the oxygen atom of the ethoxy group, indicating these are sites for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the amino groups would exhibit positive potential, making them likely sites for nucleophilic interaction. Similar analyses have been performed on other triazines to understand intermolecular interactions in crystal structures. mdpi.com

Computational Modeling of Reaction Energetics and Pathways

Computational modeling can be used to explore the feasibility and mechanisms of chemical reactions by calculating the energies of reactants, products, and intermediate transition states.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. Computational chemistry allows for the location and characterization of these transient structures. This involves calculating the transition state's geometry and vibrational frequencies to confirm it is a true first-order saddle point (i.e., having one imaginary frequency).

For s-triazine derivatives, transition state calculations are crucial for understanding reaction mechanisms, such as nucleophilic substitution reactions where a chlorine atom on cyanuric chloride is replaced. nih.govresearchgate.net For s-Triazine, 4,6-diamino-2-ethoxy-, one could theoretically model its synthesis from cyanuric chloride by characterizing the transition states involved in the sequential substitution of chlorine atoms by ethoxy and amino groups.

Reaction Kinetics Prediction

Once the energy of the reactants and the transition state is known, the activation energy for the reaction can be calculated. This activation energy can then be used within the framework of Transition State Theory to predict reaction rate constants. These theoretical kinetic predictions provide insight into how fast a reaction will proceed under given conditions.

Simulations of Intermolecular Interactions and Supramolecular Assemblies

Simulations of s-Triazine, 4,6-diamino-2-ethoxy- focus on the key intermolecular forces that dictate its aggregation and potential use in supramolecular chemistry. These forces include hydrogen bonding, π-π stacking, and the interactions that determine its behavior in host-guest systems.

The structure of s-Triazine, 4,6-diamino-2-ethoxy- is rich in hydrogen bond donors and acceptors, making it highly capable of forming extensive and predictable supramolecular networks. The two primary amino groups (-NH₂) serve as strong hydrogen bond donors, while the nitrogen atoms within the triazine ring act as acceptors. This specific arrangement of a donor-acceptor-donor (DAD) pattern is a well-recognized motif in supramolecular chemistry. nih.gov

Computational studies on related 2,4-diamino-s-triazine compounds have shown that these molecules self-assemble into highly ordered structures. nih.gov The most common and robust interaction is a dimeric association where two triazine molecules are linked by a pair of N-H···N hydrogen bonds. nih.gov This recurring and predictable pattern is known as a supramolecular synthon. These dimers can then further connect to form larger assemblies, such as planar tapes or ribbon-like structures. nih.gov The ethoxy group on s-Triazine, 4,6-diamino-2-ethoxy- would sterically influence the packing of these tapes, potentially leading to a three-dimensional architecture.

Table 1: Predicted Hydrogen Bonding Parameters in s-Triazine, 4,6-diamino-2-ethoxy- Assemblies
Interaction TypeDonorAcceptorTypical Synthon MotifPredicted Energetic Contribution
Intermolecular DimerAmino Group (N-H)Triazine Ring Nitrogen (N)R²₂(8)Strong
Inter-tape/Inter-sheetAmino Group (N-H)Amino Group Nitrogen (N)-Moderate
Inter-tape/Inter-sheetAmino Group (N-H)Ethoxy Oxygen (O)-Weak

The triazine ring is an aromatic, yet electron-deficient, system due to the presence of three electronegative nitrogen atoms. acs.org This electronic characteristic is a primary driver of its π-π stacking behavior. Computational models predict that the interaction between a π-deficient ring like triazine and a π-rich aromatic ring (such as benzene (B151609) or phenol) is particularly favorable. libretexts.org

Simulations of aromatic stacking interactions reveal several possible geometries. youtube.com While a direct face-to-face "sandwich" arrangement is possible, it is often less favorable due to electrostatic repulsion between the π-electron clouds. More commonly, a "parallel-displaced" or "slip-stacked" geometry is adopted, where the rings are offset from one another. This arrangement mitigates repulsion and maximizes favorable quadrupole interactions. Another possible orientation is the "T-shaped" or "edge-to-face" interaction, where the electropositive edge (C-H bonds) of one ring interacts with the electronegative face of another. youtube.com For s-Triazine, 4,6-diamino-2-ethoxy-, simulations would likely show a preference for displaced stacking with other triazine molecules or with different aromatic partners.

Table 2: Theoretical Analysis of π-π Stacking Geometries for the Triazine Ring
Stacking GeometryDescriptionPredicted Stability for TriazineDominant Interaction Force
Parallel-Displaced (Slip-Stacked)Aromatic rings are parallel but laterally offset.HighDispersion & Electrostatic
T-Shaped (Edge-to-Face)The edge of one ring points towards the face of another.ModerateElectrostatic (Quadrupole)
SandwichAromatic rings are stacked directly on top of each other.LowDispersion (offset by repulsion)

The defined geometry and hydrogen-bonding capabilities of s-Triazine, 4,6-diamino-2-ethoxy- make it an excellent candidate for study as a "guest" molecule in host-guest systems. Molecular dynamics (MD) simulations are frequently used to explore how such guests bind within the cavities of larger "host" molecules like cyclodextrins, calixarenes, or pillararenes. nih.govresearchgate.net

Computational studies would model the inclusion of the triazine guest within the host's cavity. The binding would be driven by a combination of forces. The hydrophobic ethoxy chain and the triazine ring itself could fit within the nonpolar interior of a host like β-cyclodextrin, stabilized by van der Waals forces and the hydrophobic effect. nih.gov Simultaneously, the amino groups at the rim of the host's cavity could form specific hydrogen bonds with functional groups on the host, providing recognition and orientational specificity. nih.gov The ability of the 2,4-diamino-s-triazine moiety to form a triple hydrogen bond with a complementary acceptor-donor-acceptor (ADA) partner is a key feature that can be exploited for highly selective molecular recognition. nih.gov

Table 3: Simulated Host-Guest Potential of s-Triazine, 4,6-diamino-2-ethoxy- (as Guest)
Potential Host FamilyHost Cavity CharacteristicsPrimary Simulated Interaction ForcesPotential Application
CyclodextrinsHydrophobic inner cavity, hydrophilic rimHydrophobic interactions, Van der Waals forcesSolubilization, controlled release
CalixarenesAromatic, size-tunable cavityπ-π stacking, C-H···π interactionsSensing, molecular recognition
PillararenesHydrophobic cavity with functionalizable portalsHydrogen bonding at portals, hydrophobic interactionsSupramolecular assembly, sensing
Uracil-based HostsComplementary ADA hydrogen bond motifTriple hydrogen bonding (DAD-ADA)Self-assembling materials, molecular switches

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of s-Triazine, 4,6-diamino-2-ethoxy-. The IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the triazine ring, the amino substituents, and the ethoxy group.

The interpretation of the IR and Raman spectra involves assigning specific absorption bands to the vibrational modes of the molecule. For s-Triazine, 4,6-diamino-2-ethoxy-, these assignments are based on established group frequency regions and data from similar triazine derivatives. nih.govchemsrc.combeilstein-journals.orgresearchgate.net

Key vibrational modes include:

N-H Stretching: The amino groups (-NH₂) give rise to characteristic stretching vibrations, typically observed in the region of 3200-3500 cm⁻¹. These bands can be symmetric and asymmetric. youtube.com

C-H Stretching: The ethoxy group (-OCH₂CH₃) will show C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 2850-3000 cm⁻¹ range. youtube.com

Triazine Ring Vibrations: The s-triazine ring has several characteristic in-plane stretching and out-of-plane bending vibrations. Strong bands associated with the ring stretching are typically found in the 1400-1600 cm⁻¹ region. An out-of-plane ring bending mode is often observed around 800 cm⁻¹. nih.gov

C-O Stretching: The C-O stretching vibration of the ethoxy group is expected to appear in the 1200-1300 cm⁻¹ region. nist.gov

N-H Bending: The in-plane bending (scissoring) vibration of the amino groups typically occurs around 1600-1650 cm⁻¹. youtube.com

Table 1: Predicted IR and Raman Absorption Bands for s-Triazine, 4,6-diamino-2-ethoxy-

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3450Medium-StrongAsymmetric N-H Stretch
~3300Medium-StrongSymmetric N-H Stretch
~2975MediumAsymmetric C-H Stretch (CH₃)
~2930MediumAsymmetric C-H Stretch (CH₂)
~2870WeakSymmetric C-H Stretch (CH₃)
~1640StrongN-H Bending (Scissoring)
~1550StrongTriazine Ring Stretching
~1470MediumTriazine Ring Stretching
~1440MediumC-H Bending (CH₂)
~1260StrongC-O Stretching
~810StrongTriazine Ring Bending (Out-of-plane)

Note: The values in this table are predicted based on the analysis of functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of s-Triazine, 4,6-diamino-2-ethoxy-, providing information on the connectivity and chemical environment of individual hydrogen and carbon atoms.

The ¹H NMR spectrum of s-Triazine, 4,6-diamino-2-ethoxy- is expected to show signals corresponding to the protons of the amino groups and the ethoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the triazine ring.

Amino Protons (-NH₂): The protons of the two amino groups are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Ethoxy Protons (-OCH₂CH₃): The ethoxy group will give rise to two distinct signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet appears further downfield due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted ¹H NMR Chemical Shifts for s-Triazine, 4,6-diamino-2-ethoxy-

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂5.5 - 7.0Broad Singlet
-OCH₂-~4.3Quartet
-CH₃~1.3Triplet

Note: The values in this table are predicted based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the 4,6-diamino substitution, two of the triazine ring carbons are equivalent.

Triazine Ring Carbons: The carbon atom bearing the ethoxy group (C2) will have a distinct chemical shift from the two equivalent carbons bearing the amino groups (C4, C6). These carbons are highly deshielded and appear far downfield.

Ethoxy Group Carbons: The spectrum will also show two signals for the ethoxy group: one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).

Table 3: Predicted ¹³C NMR Chemical Shifts for s-Triazine, 4,6-diamino-2-ethoxy-

CarbonPredicted Chemical Shift (δ, ppm)
C2 (Triazine Ring)~172
C4, C6 (Triazine Ring)~168
-OCH₂-~62
-CH₃~15

Note: The values in this table are predicted based on typical chemical shifts for similar functional groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For s-Triazine, 4,6-diamino-2-ethoxy-, a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group would be expected, confirming their connectivity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the -OCH₂- protons and the corresponding carbon, as well as between the -CH₃ protons and its carbon. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the placement of the ethoxy group on the triazine ring. For instance, correlations would be expected between the -OCH₂- protons and the C2 carbon of the triazine ring. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of a compound, which are crucial for its structural confirmation.

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, allowing for the determination of its elemental composition. The theoretical exact mass of the protonated form of s-Triazine, 4,6-diamino-2-ethoxy- ([M+H]⁺) has been calculated to be 155.08070993 Da. nih.gov This value is a critical benchmark for experimental HRMS measurements, which can confirm the presence of a compound with the chemical formula C₅H₉N₅O. The ability to distinguish this mass from other isobaric compounds is a key advantage of HRMS in complex sample analysis.

Table 1: Theoretical Exact Mass Data for s-Triazine, 4,6-diamino-2-ethoxy-

SpeciesChemical FormulaTheoretical Exact Mass (Da)
[M]C₅H₉N₅O155.0807
[M+H]⁺C₅H₁₀N₅O⁺156.0880
[M+Na]⁺C₅H₉N₅ONa⁺178.0700

Data is computationally predicted.

Upon collision-induced dissociation (CID), the protonated molecule of s-Triazine, 4,6-diamino-2-ethoxy- is expected to undergo several characteristic fragmentation reactions. A primary fragmentation pathway would likely involve the neutral loss of ethylene (B1197577) (C₂H₄) from the ethoxy group, followed by the loss of a carbonyl group (CO) to yield a stable ion. Another anticipated fragmentation is the direct loss of the entire ethoxy group as an ethoxy radical (•OC₂H₅) or as ethanol (B145695) (C₂H₅OH). Subsequent fragmentations would likely involve the characteristic cleavage of the triazine ring, leading to the formation of smaller, stable ions. The study of fragmentation patterns in other triazine derivatives, such as 1,3,5-triazin-2-ones, also points to complex ring-opening and rearrangement processes. researchgate.net

Table 2: Predicted MS/MS Fragmentation of s-Triazine, 4,6-diamino-2-ethoxy- ([M+H]⁺ = m/z 156.0880)

Precursor Ion (m/z)Proposed Neutral LossProposed Fragment Ion (m/z)
156.0880C₂H₄ (ethylene)128.0674
156.0880C₂H₅OH (ethanol)110.0463
128.0674CO (carbonyl group)100.0667
110.0463HCN (hydrogen cyanide)83.0398

This data is predictive and based on the fragmentation of analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for s-Triazine, 4,6-diamino-2-ethoxy- has not been reported, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics.

The crystal packing of s-Triazine, 4,6-diamino-2-ethoxy- is expected to be heavily influenced by hydrogen bonding, similar to other amino-substituted triazines. For instance, the crystal structure of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine (B1595470) reveals a monoclinic system with the space group P2₁/c. nih.gov Similarly, 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate also crystallizes in a monoclinic system. nih.gov It is therefore plausible that s-Triazine, 4,6-diamino-2-ethoxy- would adopt a similar crystal system, with the specific unit cell parameters being dependent on the steric and electronic effects of the ethoxy group.

Table 3: Crystallographic Data for Analogous Diamino-s-Triazine Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine nih.govMonoclinicP2₁/c7.434010.035514.6803114.191999.03
2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate nih.govMonoclinicP2₁/n7.58511.2388.892108.99717.3

The solid-state structure of s-Triazine, 4,6-diamino-2-ethoxy- is expected to be dominated by a network of intermolecular hydrogen bonds. The two amino groups provide strong hydrogen bond donors (N-H), while the nitrogen atoms of the triazine ring and the oxygen atom of the ethoxy group act as hydrogen bond acceptors.

Based on the crystal structure of 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, it is anticipated that adjacent molecules of s-Triazine, 4,6-diamino-2-ethoxy- would form centrosymmetric dimers through a pair of N-H···N hydrogen bonds, creating a characteristic R₂²(8) ring motif. nih.gov These dimers would then be further interconnected through additional N-H···N and potentially N-H···O hydrogen bonds involving the ethoxy group, leading to the formation of a three-dimensional supramolecular architecture. The planarity of the triazine ring would likely facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. Computational studies on related triazine systems have also highlighted the importance of such hydrogen bonding and intermolecular forces in defining their solid-state properties. nih.govsciengine.com

Chemical Reactivity and Environmental Transformation Mechanisms

Hydrolytic Degradation Pathways

Hydrolysis is a primary abiotic degradation process for many s-triazine compounds in aqueous environments. The rate and products of this reaction are heavily dependent on the pH of the surrounding medium.

The hydrolysis of s-triazines is generally catalyzed by both acidic and alkaline conditions, with the rate of degradation being slowest at a neutral pH. For s-triazines containing alkoxy groups, such as the ethoxy group in the target compound, hydrolysis typically involves the nucleophilic substitution of this group.

Table 1: Estimated Hydrolysis Half-life of s-Triazine, 4,6-diamino-2-ethoxy- at Different pH Values (Based on Analogous Compounds)

pHEstimated Half-life (t½)
4Moderately Fast
7Slow
9Moderately Fast

Note: This table is illustrative and based on general trends observed for other s-triazine compounds. Actual rates for s-Triazine, 4,6-diamino-2-ethoxy- may vary.

The primary product of the hydrolysis of 2-alkoxy-s-triazines is the corresponding 2-hydroxy derivative. For s-Triazine, 4,6-diamino-2-ethoxy-, the expected hydrolysis product would be 2,4-diamino-6-hydroxy-s-triazine, also known as ammeline. This reaction proceeds through the cleavage of the ether bond and replacement of the ethoxy group with a hydroxyl group.

Table 2: Expected Hydrolysis Products of s-Triazine, 4,6-diamino-2-ethoxy-

ReactantMajor Hydrolysis Product
s-Triazine, 4,6-diamino-2-ethoxy-2,4-diamino-6-hydroxy-s-triazine (Ammeline)
Ethanol (B145695)

Further degradation of ammeline can occur, but it is generally more resistant to hydrolysis than the parent ethoxy compound.

Photochemical Degradation Mechanisms

Photochemical degradation, driven by the absorption of solar radiation, is another critical pathway for the transformation of s-triazines in the environment. This can occur through direct photolysis or indirect, photosensitized reactions.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the photochemical process). For many s-triazine herbicides, direct photolysis in water primarily leads to the substitution of a substituent on the triazine ring with a hydroxyl group from water csbsju.edu. For s-Triazine, 4,6-diamino-2-ethoxy-, this would likely involve the photo-induced hydrolysis of the ethoxy group, leading to the formation of ammeline.

Indirect photolysis involves the transfer of energy from a photo-excited species (a photosensitizer) present in the water to the target compound. Common environmental photosensitizers include dissolved organic matter (DOM), such as humic and fulvic acids. These reactions often involve reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

For many s-triazine herbicides, photosensitized reactions, particularly those mediated by •OH, can lead to the degradation of the alkylamino side chains through processes like N-dealkylation csbsju.edu. While s-Triazine, 4,6-diamino-2-ethoxy- lacks N-alkyl groups, the amino groups themselves could be susceptible to oxidation by ROS. The ethoxy group may also be targeted by these reactive species.

The effectiveness of photochemical degradation is influenced by various environmental factors. The intensity and spectral distribution of sunlight, which vary with latitude, season, and time of day, are primary drivers. The presence and concentration of photosensitizers like DOM and nitrate ions can significantly accelerate indirect photolysis. Water chemistry, including pH and the presence of quenching substances, can also affect the rates of both direct and indirect photochemical processes. For instance, high concentrations of dissolved organic carbon can attenuate light, reducing the rate of direct photolysis, while also acting as a photosensitizer.

Table 3: Summary of Potential Photodegradation Pathways for s-Triazine, 4,6-diamino-2-ethoxy-

Degradation PathwayPrimary MechanismPotential Products
Direct PhotolysisAbsorption of UV radiation followed by reaction with water.2,4-diamino-6-hydroxy-s-triazine (Ammeline)
Photosensitized ReactionsEnergy transfer from excited DOM; reaction with ROS.Oxidized and/or fragmented products of the triazine ring and ethoxy group.

Oxidative and Reductive Transformation Pathways

The environmental fate of s-Triazine, 4,6-diamino-2-ethoxy- is influenced by abiotic degradation processes, including oxidative and reductive transformations. These pathways involve reactions with environmental oxidants and changes in the oxidation state of the triazine core structure.

Reactions with Environmental Oxidants (e.g., hydroxyl radicals)

The reaction with hydroxyl radicals (HO•) is a primary mechanism for the removal of organic compounds in the atmosphere and can be a significant process in aquatic environments under certain conditions. For the parent s-triazine ring, computational studies have shown that the abstraction of a hydrogen atom from a ring carbon by a hydroxyl radical is a more dominant process than the addition of the hydroxyl radical to the ring. The hydrogen abstraction reaction proceeds with a significantly lower energy barrier (3.3 kcal mol⁻¹) compared to the addition reaction (9.8 kcal mol⁻¹) nih.gov.

However, in the case of substituted s-triazines like 4,6-diamino-2-ethoxy-s-triazine, the hydrogen atoms on the triazine ring are replaced by amino and ethoxy groups. Consequently, the direct hydrogen abstraction from the ring is not possible. In such substituted triazines, the hydroxyl radical addition mechanism may become more important for its atmospheric degradation nih.gov. This addition would form an activated hydroxy-triazinyl adduct, which could subsequently undergo further reactions nih.gov. The reactivity will also be influenced by the ethoxy and amino substituents on the ring.

Redox Chemistry of the Triazine Core

The 1,3,5-triazine (s-triazine) ring is a six-membered heterocyclic aromatic ring containing three nitrogen atoms. These nitrogen atoms are more electronegative than carbon, which results in the s-triazine ring having a lower resonance energy than benzene (B151609) and being electron-deficient nih.gov. This electron-deficient nature makes the triazine core susceptible to nucleophilic substitution reactions, a key process in its chemical and biological transformations nih.govnih.gov.

Biotic Degradation Mechanisms (Microbial-Mediated Processes)

Microbial degradation is a critical pathway for the complete mineralization of s-triazine compounds in the environment. Diverse microorganisms have evolved enzymatic systems capable of utilizing these compounds as a source of essential nutrients, primarily nitrogen.

Enzymatic Dealkylation and Hydrolysis of the Triazine Ring

The microbial metabolism of s-triazine compounds typically proceeds through a series of sequential hydrolytic reactions that remove the substituents from the triazine ring. nih.gov This process ultimately leads to the formation of cyanuric acid, a key intermediate that can be further mineralized researchgate.netmdpi.com. The enzymes responsible for these initial hydrolytic steps often belong to the amidohydrolase superfamily mdpi.com.

For s-Triazine, 4,6-diamino-2-ethoxy-, the degradation pathway would likely involve:

O-Dealkylation/Hydrolysis: The enzymatic cleavage of the ether bond of the 2-ethoxy group. This hydrolysis would replace the ethoxy group with a hydroxyl group, yielding 4,6-diamino-2-hydroxy-s-triazine (ammelide).

Deamination: The hydrolytic removal of the amino groups at the C4 and C6 positions. This enzymatic deamination replaces the amino groups with hydroxyl groups d-nb.infod-nb.info.

These hydrolytic steps converge on the formation of cyanuric acid (2,4,6-trihydroxy-s-triazine). Once formed, the s-triazine ring itself is cleaved. The enzyme cyanuric acid amidohydrolase catalyzes the hydrolytic cleavage of cyanuric acid to produce biuret and carbon dioxide nih.govnih.gov. Biuret is then further hydrolyzed to urea (B33335), and subsequently to ammonia (B1221849) and carbon dioxide, completing the mineralization process d-nb.infonih.gov.

Microbial Species Involved in Biodegradation

A wide range of microorganisms capable of degrading s-triazine herbicides have been isolated from contaminated soils and water. These microbes utilize the s-triazines as a nitrogen source, and in some cases, as a carbon source d-nb.infod-nb.infonih.gov. While studies specifically detailing the biodegradation of s-Triazine, 4,6-diamino-2-ethoxy- are limited, the genera known to degrade structurally similar s-triazines are considered potential candidates for its metabolism.

Microbial GenusMicrobial TypeReference
PseudomonasBacteria mdpi.comd-nb.infonih.govnih.gov
ArthrobacterBacteria nih.govmdpi.com
KlebsiellaBacteria d-nb.infonih.gov
NocardioidesBacteria nih.gov
PenicilliumFungi mdpi.comd-nb.info
AspergillusFungi mdpi.com
AlcaligenesBacteria nih.gov
RhodococcusBacteria researchgate.net

Identification of Microbial Metabolites and Ultimate Degradation Products

The microbial degradation of s-Triazine, 4,6-diamino-2-ethoxy- is expected to produce a series of intermediate metabolites before complete mineralization. Based on established s-triazine biodegradation pathways, the ultimate degradation products are ammonia and carbon dioxide researchgate.netmdpi.com. The metabolic pathway converges on cyanuric acid, which is a central intermediate in the breakdown of most s-triazine compounds researchgate.netd-nb.infonih.gov.

MetaboliteChemical FormulaRole in Pathway
s-Triazine, 4,6-diamino-2-ethoxy-C5H9N5OParent Compound
Ammelide (4,6-Diamino-2-hydroxy-s-triazine)C3H5N5OProduct of O-de-ethylation/hydrolysis researchgate.net
Ammeline (4-Amino-2,6-dihydroxy-s-triazine)C3H4N4O2Product of deamination d-nb.info
Cyanuric Acid (2,4,6-Trihydroxy-s-triazine)C3H3N3O3Central intermediate before ring cleavage researchgate.netmdpi.comnih.govnih.gov
BiuretC2H5N3O2Product of ring cleavage nih.govnih.gov
UreaCH4N2OProduct of biuret hydrolysis nih.gov
Ammonia and Carbon DioxideNH3 and CO2Ultimate Mineralization Products researchgate.netmdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are powerful tools for separating and identifying components within a mixture. For s-Triazine, 4,6-diamino-2-ethoxy-, high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) are the most relevant techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds like s-Triazine, 4,6-diamino-2-ethoxy-. The separation is based on the compound's affinity for the stationary and mobile phases. For triazine compounds, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC setup for a related compound, 6-Ethyl-1,3,5-triazine-2,4-diamine, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. nist.gov For s-Triazine, 4,6-diamino-2-ethoxy-, similar conditions can be inferred. The ethoxy group may slightly alter its retention time compared to an ethyl group, but the fundamental methodology remains applicable.

Detection is a critical aspect of HPLC analysis. For s-Triazine, 4,6-diamino-2-ethoxy-, which contains a chromophoric triazine ring, UV detection is a suitable and cost-effective option. The wavelength of maximum absorbance for the triazine ring is typically in the range of 220-260 nm. A diode array detector (DAD) or a photodiode array (PDA) detector would be advantageous as it can acquire a full UV spectrum of the eluting peak, aiding in peak identification and purity assessment.

For enhanced sensitivity and selectivity, a fluorescence detector could be considered if the compound exhibits native fluorescence or can be derivatized with a fluorescent tag. However, the inherent UV absorbance of the triazine ring often provides sufficient sensitivity for many applications.

Table 1: Postulated HPLC-UV Parameters for s-Triazine, 4,6-diamino-2-ethoxy- Analysis

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis or DAD/PDA
Detection Wavelength ~240 nm (estimated)
Column Temperature 30 °C

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While s-Triazine, 4,6-diamino-2-ethoxy- has a relatively high melting point, it may be amenable to GC analysis, potentially after a derivatization step to increase its volatility. The amino groups could be derivatized, for instance, through silylation.

For the analysis of related triazine herbicides, GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is commonly used. The NPD is highly selective for nitrogen-containing compounds, which would provide excellent sensitivity for the target analyte.

A predicted GC-MS spectrum for a similar compound, 6-chloro-1,3,5-triazine-2,4-diamine, suggests that fragmentation of the triazine ring is a key identification feature. alkalisci.com For s-Triazine, 4,6-diamino-2-ethoxy-, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the ethoxy group and subsequent cleavages of the triazine ring.

Table 2: Hypothetical GC-MS Parameters for s-Triazine, 4,6-diamino-2-ethoxy- Analysis

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-300

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of pesticides and related compounds in complex matrices due to its high sensitivity and selectivity. sigmaaldrich.comresearchgate.netresearcher.life This technique is particularly well-suited for the analysis of s-Triazine, 4,6-diamino-2-ethoxy- in environmental or biological samples.

The LC part of the system separates the target analyte from matrix components. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode for triazines. The protonated molecule [M+H]⁺ is then selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low concentrations. researchgate.netsciex.com

For s-Triazine, 4,6-diamino-2-ethoxy- (molecular weight: 155.16 g/mol ), the precursor ion would be m/z 156.1. The selection of optimal product ions and collision energies would require experimental determination using an analytical standard of the compound.

Table 3: Projected LC-MS/MS (MRM) Parameters for s-Triazine, 4,6-diamino-2-ethoxy-

ParameterValue
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 156.1
Product Ions (Q3) To be determined experimentally
Collision Energy To be determined experimentally

Electrochemical Methods for Compound Sensing

Electrochemical methods offer a rapid, cost-effective, and portable alternative to chromatographic techniques for the detection of electroactive compounds like triazines. These methods are based on the measurement of an electrical signal (current or potential) that arises from a redox reaction at an electrode surface.

Voltammetric Techniques and Electrode Modification

Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed to study the electrochemical behavior of s-Triazine, 4,6-diamino-2-ethoxy-. The triazine ring and the amino groups are electroactive moieties that can be oxidized or reduced at an electrode surface.

The sensitivity and selectivity of voltammetric sensors can be significantly enhanced by modifying the electrode surface. Various materials, including carbon nanotubes, graphene, metal nanoparticles, and conductive polymers, have been used to fabricate modified electrodes for the detection of other triazine herbicides. abechem.com For example, a poly(6-phenyl-1,3,5-triazine-2,4-diamine) modified carbon paste electrode has been used for the analysis of dopamine (B1211576) and uric acid, demonstrating the electrochemical utility of triazine-based polymers. abechem.com

The electrochemical oxidation of s-Triazine, 4,6-diamino-2-ethoxy- would likely involve the amino groups and potentially the nitrogen atoms in the triazine ring. The exact oxidation potential would depend on the electrode material and the pH of the supporting electrolyte.

Table 4: Conceptual Voltammetric Analysis of s-Triazine, 4,6-diamino-2-ethoxy-

ParameterDescription
Working Electrode Glassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD) Electrode, or a modified electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Supporting Electrolyte Phosphate buffer solution (pH range 3-9)
Technique Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), or Square Wave Voltammetry (SWV)
Expected Signal Oxidation peak(s) corresponding to the amino and/or triazine ring moieties

Impedimetric Chemosensors

Electrochemical impedance spectroscopy (EIS) is a powerful technique for probing interfacial properties of electrode surfaces. An impedimetric chemosensor for s-Triazine, 4,6-diamino-2-ethoxy- could be developed by modifying an electrode with a recognition element that specifically binds to the target molecule. This binding event would alter the impedance of the electrode-solution interface, which can be measured and correlated to the concentration of the analyte.

Molecularly imprinted polymers (MIPs) are a promising recognition element for creating selective impedimetric sensors. A MIP could be synthesized using s-Triazine, 4,6-diamino-2-ethoxy- as the template molecule. After removal of the template, the polymer would contain cavities with a high affinity and selectivity for the target compound. The binding of the analyte to these cavities would increase the charge transfer resistance at the electrode surface, providing a measurable signal. While specific studies on this compound are lacking, the principle has been demonstrated for other pesticides.

Table 5: Conceptual Framework for an Impedimetric Sensor for s-Triazine, 4,6-diamino-2-ethoxy-

ComponentDescription
Transducer Gold or glassy carbon electrode
Recognition Layer Molecularly Imprinted Polymer (MIP) specific for s-Triazine, 4,6-diamino-2-ethoxy-
Technique Electrochemical Impedance Spectroscopy (EIS)
Measurement Change in charge transfer resistance (Rct) upon binding of the analyte
Signal Correlation Increase in Rct is proportional to the concentration of s-Triazine, 4,6-diamino-2-ethoxy-

Spectrophotometric and Fluorometric Approaches

Spectrophotometric and fluorometric methods offer sensitive and often rapid means for the quantification of chemical compounds. While direct spectrophotometric or fluorometric analysis of s-Triazine, 4,6-diamino-2-ethoxy- is not extensively documented in dedicated studies, the principles of these techniques are widely applied to the broader class of s-triazine compounds, often following chromatographic separation.

Spectrophotometric Detection:

In some cases, derivatization reactions are employed to enhance the spectrophotometric signal and shift the absorption to a more selective wavelength, especially for trace analysis. sigmaaldrich.com These reactions typically involve introducing a highly conjugated aromatic moiety to the analyte, thereby increasing its molar absorptivity. sigmaaldrich.com For example, reagents like 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) have been used for the spectrophotometric determination of certain analytes after complex formation. sigmaaldrich.com

Fluorometric Approaches:

Fluorometric methods, known for their high sensitivity and selectivity, can also be employed for the analysis of s-triazine derivatives. Many s-triazines are not naturally fluorescent, necessitating a derivatization step to introduce a fluorophore. sigmaaldrich.com Common derivatizing agents for compounds containing primary or secondary amino groups, such as s-Triazine, 4,6-diamino-2-ethoxy-, include fluorescamine (B152294), o-phthalaldehyde (B127526) (OPA), and dansyl chloride. These reagents react with the amino groups to form highly fluorescent products.

For example, OPA reacts with primary amines in the presence of a thiol to yield intensely fluorescent isoindole derivatives. epa.gov This technique has been successfully applied to the determination of various amino compounds. epa.gov Similarly, fluorescamine reacts with primary amines to form fluorescent pyrrolinone products. The choice of derivatization reagent and reaction conditions would need to be optimized for s-Triazine, 4,6-diamino-2-ethoxy- to achieve maximum sensitivity and selectivity.

Sample Preparation and Extraction Strategies (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating and concentrating the target analyte from the sample matrix and removing potential interferences. For the analysis of s-triazines from various environmental and biological samples, Solid-Phase Extraction (SPE) is the most widely used technique. nih.govuctm.edu

Solid-Phase Extraction (SPE):

SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the availability of a wide range of sorbent materials. The choice of sorbent is crucial for the efficient retention of the target analyte.

For the extraction of moderately polar triazines like s-Triazine, 4,6-diamino-2-ethoxy-, reversed-phase sorbents are commonly employed. These include:

C18 (Octadecyl-bonded silica): This is one of the most common sorbents used for the extraction of triazines from aqueous samples. nih.govuctm.edu The non-polar C18 chains interact with the triazine molecules through hydrophobic interactions.

Polymeric Sorbents: Sorbents like styrene-divinylbenzene (SDB) and Oasis HLB (Hydrophilic-Lipophilic Balanced) are also widely used. researchgate.netnih.gov These polymeric sorbents often provide higher retention capacity and are stable over a wider pH range compared to silica-based sorbents.

The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The optimization of these steps is crucial for achieving high recovery and a clean extract.

ParameterConditionRationaleReference
Sorbent Conditioning Methanol (B129727) followed by waterTo activate the sorbent and ensure proper interaction with the aqueous sample. uctm.edu
Sample Loading Adjusted to a neutral or slightly basic pH (7-8)To ensure the triazine is in its neutral form for optimal retention on reversed-phase sorbents. uctm.edu
Washing Water or a weak organic solvent/water mixtureTo remove polar interferences without eluting the target analyte. uctm.edu
Elution Methanol, acetonitrile, or a mixture with a small amount of acid (e.g., acetic acid)To disrupt the interaction between the analyte and the sorbent and elute the compound. The addition of acid can improve the recovery of more strongly retained triazines. uctm.edu

Interactive Data Table: SPE Recovery of Triazines from Water Samples

The following table summarizes typical recovery data for triazine herbicides from water samples using different SPE sorbents. While specific data for s-Triazine, 4,6-diamino-2-ethoxy- is limited, the data for structurally similar compounds provides a valuable reference.

Other Extraction Strategies:

Besides SPE, other microextraction techniques have been developed for the analysis of triazines, offering advantages such as further reduction in solvent use and sample volume. These include Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME). These methods often provide high enrichment factors but may require more careful optimization.

Advanced Applications in Materials Science and Environmental Chemistry

Integration into Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The process involves polymerizing functional and cross-linking monomers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target analyte, enabling high selectivity.

Template Molecule for Selective Recognition in Water Treatment Systems

While specific studies employing s-Triazine, 4,6-diamino-2-ethoxy- as a template are not widely documented, the principle of using structurally similar molecules, such as atrazine (B1667683), to create MIPs for the removal of triazine herbicides from water is well-established. nih.govresearchgate.net These MIPs can act as highly selective sorbents in water treatment processes. The cavities created by the template molecule allow for the specific adsorption of target triazine compounds, even in the presence of other structurally similar molecules. This selectivity is crucial for the efficient removal of contaminants from complex environmental matrices.

The process of creating these specialized polymers involves the self-assembly of functional monomers around the template molecule, followed by polymerization. The interactions between the template and the monomers, which can include hydrogen bonding and dipole-dipole interactions, are key to forming the selective recognition sites. After polymerization, the template is removed, leaving the specific cavities ready for rebinding the target molecules.

Development of MIP-Based Sensors for Environmental Monitoring

The high selectivity of MIPs makes them excellent candidates for the development of chemical sensors for environmental monitoring. mdpi.commdpi.com By integrating MIPs as the recognition element with a transducer, sensors capable of detecting specific triazine compounds can be fabricated. For instance, MIPs synthesized using a triazine template can be coated onto the surface of a quartz crystal microbalance (QCM) or an electrode. mdpi.commdpi.com

When the sensor is exposed to a sample containing the target triazine, the molecules bind to the cavities in the MIP, causing a measurable change in the physical properties of the transducer, such as mass or electrochemical signal. mdpi.com This change is then converted into an analytical signal, allowing for the quantification of the analyte. Such sensors offer the potential for rapid, sensitive, and cost-effective on-site monitoring of water resources for triazine contamination. The development of MIP-based sensors for atrazine and other triazines has shown promising results, with low detection limits and good selectivity. mdpi.com

MIPs for Affinity Separation and Solid-Phase Extraction

MIPs are increasingly utilized as selective sorbents in solid-phase extraction (SPE) protocols, a technique known as molecularly imprinted solid-phase extraction (MISPE). nih.gov This method allows for the selective pre-concentration and clean-up of target analytes from complex samples prior to their instrumental analysis. In the context of triazines, atrazine-imprinted polymers have been successfully used to extract various triazine herbicides from environmental and food samples. nih.gov

The MISPE process involves passing a sample through a cartridge packed with the MIP particles. The target triazine molecules are retained in the specific binding sites of the polymer, while other matrix components pass through. The retained analytes can then be eluted using a suitable solvent and analyzed by techniques such as high-performance liquid chromatography (HPLC). nih.gov This selective extraction enhances the accuracy and sensitivity of the analytical method by reducing matrix interference. nih.gov Given its structural similarity, s-Triazine, 4,6-diamino-2-ethoxy- could potentially be used to develop MISPE methods for the selective extraction of a specific class of triazine compounds.

Application of Triazine-based MIPs Technique Key Findings Reference
Water TreatmentSelective AdsorptionMIPs created with a triazine template show high selectivity for adsorbing triazine herbicides from water. nih.govresearchgate.net
Environmental MonitoringMIP-Based Sensors (e.g., QCM, Potentiometric)Integration of MIPs with transducers allows for the development of sensitive and selective sensors for on-site detection of triazines. mdpi.commdpi.com
Sample PreparationMolecularly Imprinted Solid-Phase Extraction (MISPE)MIPs serve as highly selective sorbents for the pre-concentration and clean-up of triazine analytes from complex samples, improving analytical accuracy. nih.gov

Potential as Precursors or Monomers in Polymer Synthesis

The presence of reactive amino and ethoxy groups on the s-triazine ring of 4,6-diamino-2-ethoxy-s-triazine suggests its potential as a building block in polymer chemistry. ontosight.ai

Design of Functionalized Polymers

Role in Supramolecular Polymer Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, larger structures. The hydrogen bonding capabilities of the amino groups on the diaminotriazine unit are well-established and have been utilized in the formation of supramolecular polymers. For instance, polymers containing 2-vinyl-4,6-diamino-1,3,5-triazine (B1219306) have been shown to undergo reversible side-chain modification through non-covalent interactions, a concept referred to as "plug and play" polymers. wikipedia.org Although direct studies on s-Triazine, 4,6-diamino-2-ethoxy- in this context are absent from the available literature, its diaminotriazine core suggests a potential for it to participate in similar supramolecular assemblies if incorporated into a polymer backbone.

Catalytic Applications

The presence of nitrogen atoms in the triazine ring and the appended amino groups in s-Triazine, 4,6-diamino-2-ethoxy- endows it with electron-donating properties, making it a point of interest for catalytic applications. These features suggest its potential utility both as a ligand in metal-catalyzed reactions and as a functional component in catalyst supports.

Role as Ligands in Metal Catalysis

The nitrogen atoms within the triazine core and the exocyclic amino groups of diamino-s-triazines can act as effective coordination sites for metal ions. This coordination capability allows them to serve as ligands, forming stable complexes with transition metals that can function as catalysts. While specific studies on s-Triazine, 4,6-diamino-2-ethoxy- as a ligand are not extensively documented, research on analogous triazine-based ligands demonstrates their successful application in various catalytic transformations. researchgate.net The electronic properties of the triazine ring, which can be tuned by substituents, influence the catalytic activity of the resulting metal complex. The ethoxy group in the target compound, being an electron-donating group, would be expected to enhance the electron density on the triazine ring, potentially modulating the catalytic performance of a coordinated metal center.

The C3-symmetry often found in triazine-based ligands has been shown to improve enantioselectivity in asymmetric synthesis by reducing the number of possible transition states. researchgate.net This suggests that metal complexes of s-Triazine, 4,6-diamino-2-ethoxy- could be explored for stereoselective catalytic reactions.

As Components in Catalyst Supports

Functionalized triazines are valuable for modifying the surfaces of catalyst supports, such as silica (B1680970) or porous polymers, to enhance their performance. The amino groups of s-Triazine, 4,6-diamino-2-ethoxy- can be covalently linked to a support material, creating a surface with specific interaction sites. These sites can then be used to anchor metal nanoparticles or organocatalysts, leading to highly active and reusable heterogeneous catalysts.

Recent studies have highlighted the use of triazine-based porous organic polymers (POPs) as effective catalyst supports. uc.pt These materials offer high surface area and tunable porosity, which are advantageous for catalytic processes. For instance, modifying triazine-based POPs with copper(II) has been shown to result in excellent conversion and selectivity in Henry reactions. uc.pt The incorporation of s-Triazine, 4,6-diamino-2-ethoxy- into such polymeric structures could introduce specific functionalities that enhance catalytic efficiency and selectivity.

Adsorption Studies and Remediation Technologies

The electron-rich nature of the nitrogen atoms and the potential for hydrogen bonding via the amino groups make s-Triazine, 4,6-diamino-2-ethoxy- a promising candidate for applications in adsorption and environmental remediation. These properties can facilitate strong interactions with various pollutants, including heavy metal ions and organic contaminants.

Adsorption Isotherms and Kinetics

The kinetics of adsorption describe the rate at which a substance is removed from a solution. For triazine-based adsorbents, the process often follows pseudo-second-order kinetics, indicating that chemisorption may be the rate-limiting step. The table below presents hypothetical, yet plausible, adsorption parameters for s-Triazine, 4,6-diamino-2-ethoxy- based on data for related compounds, illustrating how its performance might be characterized.

Adsorption ModelParameterHypothetical ValueSignificance
Langmuir Isothermqmax (mg/g)150Maximum monolayer adsorption capacity
KL (L/mg)0.08Langmuir constant related to the energy of adsorption
Freundlich IsothermKF ((mg/g)(L/mg)1/n)25Freundlich constant indicative of adsorption capacity
n2.5Adsorption intensity
Pseudo-Second-Order Kineticsk2 (g/mg·min)0.001Rate constant of pseudo-second-order adsorption
R2>0.99Correlation coefficient

Development of Adsorbent Materials for Environmental Remediation

The imprudent use of s-triazine herbicides has led to their accumulation in the environment, posing risks to ecosystems and human health. nih.gov This has spurred the development of effective remediation technologies. Biodegradation and phytoremediation are considered cost-effective and eco-friendly approaches for the removal of s-triazine compounds. nih.gov

Furthermore, functionalized triazines are being incorporated into novel adsorbent materials for the removal of a wide range of pollutants. For example, amino-functionalized triazine-based hyper-crosslinked porous polymers have demonstrated remarkable ability to adsorb endocrine disruptors from water. nih.gov The adsorption mechanism in these materials is often a combination of hydrogen bonding, π-π interactions, and pore filling. nih.gov

The structure of s-Triazine, 4,6-diamino-2-ethoxy- makes it an excellent monomer for the synthesis of such adsorbent polymers. The amino groups can provide sites for cross-linking and also act as active sites for capturing pollutants. The ethoxy group can influence the polymer's hydrophobicity and pore structure, which can be tailored for specific remediation applications. The development of such materials holds promise for tackling environmental contamination by providing a versatile and efficient means of removing harmful substances from water sources.

Future Research Directions and Emerging Areas for S Triazine, 4,6 Diamino 2 Ethoxy

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For the compound s-Triazine, 4,6-diamino-2-ethoxy-, a member of the versatile s-triazine family, future research is poised to unlock new potentials and address existing challenges. The following sections outline key areas of investigation that are critical for advancing the science and application of this compound.

Q & A

Q. Basic Research Focus

  • Spectroscopy : ¹H/¹³C-NMR confirms substitution patterns; IR identifies functional groups (e.g., C-N stretch at ~1350 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry and purity .
  • Chromatography : HPLC or TLC monitors reaction progress .

How can researchers resolve discrepancies in spectroscopic data for s-triazine derivatives?

Advanced Research Focus
Contradictions may arise from tautomerism or impurities. Strategies include:

  • Multi-technique validation : Combine NMR, MS, and X-ray crystallography .
  • Computational modeling : Predict spectral patterns using density functional theory (DFT) .
  • Degradation analysis : Identify intermediates (e.g., cyanuric acid) to rule out decomposition artifacts .

What is the environmental persistence of 4,6-diamino-2-ethoxy-s-triazine, and how is it assessed?

Basic Research Focus
Persistence is evaluated via:

  • Hydrolysis studies : Monitor degradation in aqueous buffers at varying pH .
  • Soil half-life assays : Measure residue levels under controlled moisture/temperature conditions .
  • Ecotoxicology models : Use in silico tools (e.g., QSAR) to predict bioaccumulation .

What microbial pathways degrade 4,6-diamino-2-ethoxy-s-triazine, and how can they be harnessed?

Q. Advanced Research Focus

  • Key enzymes : Amidohydrolases cleave triazine rings, yielding cyanuric acid .
  • Gene clusters : atzA, trzN, and triA encode dechlorination/hydrolysis enzymes .
  • Bioaugmentation : Inoculate contaminated soils with Pseudomonas or Rhodococcus spp. to accelerate degradation .

What safety protocols are critical when handling 4,6-diamino-2-ethoxy-s-triazine?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Collect halogenated byproducts separately for incineration .

How do abiotic factors influence the efficacy of s-triazine derivatives in experimental settings?

Q. Advanced Research Focus

  • pH effects : Alkaline conditions promote hydrolysis, reducing herbicidal activity .
  • Soil organic matter : High organic content adsorbs triazines, lowering bioavailability .
  • Light exposure : UV radiation accelerates photodegradation, requiring dark storage .

How can structure-activity relationships (SAR) guide the design of novel s-triazine derivatives?

Q. Advanced Research Focus

  • Lipophilicity optimization : Use logP values to balance solubility and membrane permeability .
  • Electron-withdrawing groups : Substituents like ethoxy or amino enhance stability and target binding .
  • QSAR models : Apply multiple linear regression to predict biological activity from physicochemical parameters .

What non-agrochemical applications exist for 4,6-diamino-2-ethoxy-s-triazine?

Q. Advanced Research Focus

  • Porous polymers : Incorporate into nitrogen-rich frameworks for CO₂ adsorption or catalysis .
  • Biosensors : Functionalize electrodes with triazines for detecting DNA damage .
  • Pharmaceutical intermediates : Modify as sulfonamide derivatives for antimicrobial agents .

Notes

  • Methodological Emphasis : Answers prioritize experimental design, analytical troubleshooting, and mechanistic insights.
  • Contradiction Management : Cross-references address variability in degradation rates , herbicidal efficacy , and spectral interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.